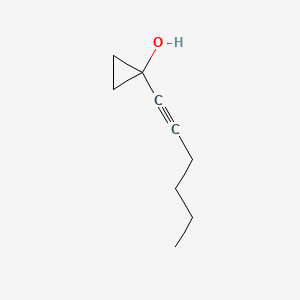
Cyclopropanol, 1-(1-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanol, 1-(1-hexynyl)- is an organic compound with the molecular formula C9H14O It is a derivative of cyclopropanol, where a hexynyl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1-(1-hexynyl)- typically involves the reaction of cyclopropanol with 1-hexyne under specific conditions. One common method is the use of a base such as sodium hydride to deprotonate the cyclopropanol, followed by the addition of 1-hexyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Cyclopropanol, 1-(1-hexynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 1-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclopropanol derivatives.
Scientific Research Applications
Cyclopropanol, 1-(1-hexynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanol, 1-(1-hexynyl)- involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions are often catalyzed by transition metals or other catalysts, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanol, 1-(1-ethynyl)-
- Cyclopropanol, 1-(1-propynyl)-
- Cyclopropanol, 1-(1-butynyl)-
Uniqueness
Cyclopropanol, 1-(1-hexynyl)- is unique due to its longer hexynyl chain, which imparts different chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer alkyl chains are required.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-hex-1-ynylcyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-9(10)7-8-9/h10H,2-4,7-8H2,1H3 |
InChI Key |
CGHXQWYMPPOMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















